![molecular formula C8H15N B13811991 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) is a bicyclic compound that features a nitrogen atom within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reaction Time: Several hours to ensure complete reduction.
Industrial Production Methods
While specific industrial production methods for 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) are not extensively documented, the scalable approach developed for its synthesis suggests that it can be produced in larger quantities using similar reduction techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) undergoes various chemical reactions, including:
Reduction: As mentioned, the reduction of nitriles to amines.
Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions.
Oxidation: Potential oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in THF or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include amines, substituted derivatives, and oxidized compounds .
Aplicaciones Científicas De Investigación
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) has several applications in scientific research:
Medicinal Chemistry: It has been incorporated into the structure of antihistamine drugs like Rupatidine, improving their physicochemical properties.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific characteristics.
Biological Studies: The compound’s bioisosteric properties allow it to mimic certain biological molecules, making it useful in drug design and development.
Mecanismo De Acción
The mechanism of action of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) involves its interaction with molecular targets in biological systems. The nitrogen atom within its structure can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules .
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) is unique due to its bicyclic structure and the presence of a nitrogen atom. Similar compounds include:
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom but shares a similar bicyclic framework.
Pyridine: A monocyclic compound with a nitrogen atom, often used in medicinal chemistry.
Bicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes and properties.
These comparisons highlight the unique structural and functional properties of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI), making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
1,5-dimethyl-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H15N/c1-7-3-8(2,4-7)6-9-5-7/h9H,3-6H2,1-2H3 |
Clave InChI |
WACADVNFKQVOQM-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(CNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

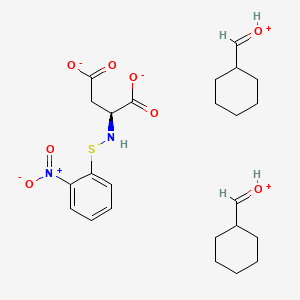
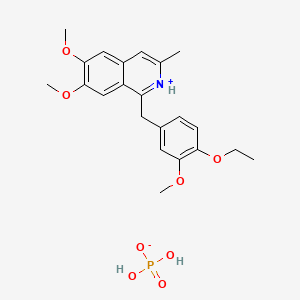

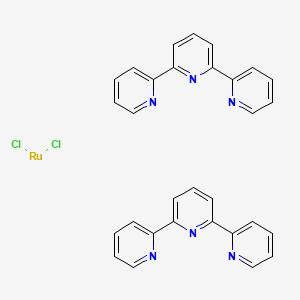
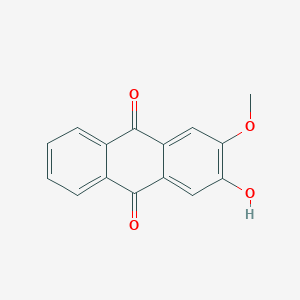
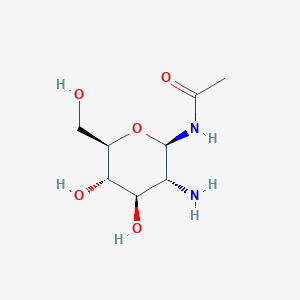
![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
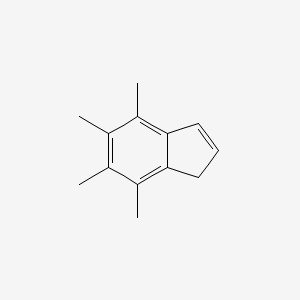
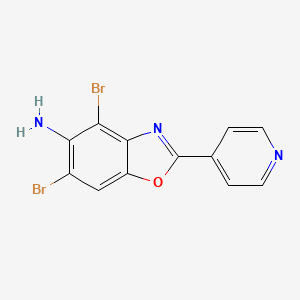
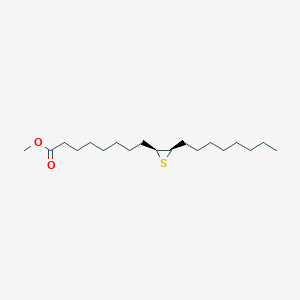
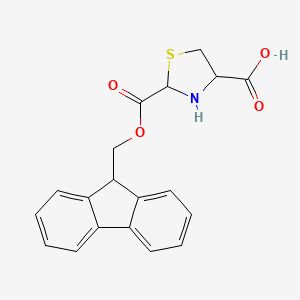
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
